2-(2-Nitroethenyl)pyridine hydrochloride 2-(2-Nitroethenyl)pyridine hydrochloride
Brand Name: Vulcanchem
CAS No.: 91673-71-1
VCID: VC3007159
InChI: InChI=1S/C7H6N2O2.ClH/c10-9(11)6-4-7-3-1-2-5-8-7;/h1-6H;1H/b6-4+;
SMILES: C1=CC=NC(=C1)C=C[N+](=O)[O-].Cl
Molecular Formula: C7H7ClN2O2
Molecular Weight: 186.59 g/mol

2-(2-Nitroethenyl)pyridine hydrochloride

CAS No.: 91673-71-1

Cat. No.: VC3007159

Molecular Formula: C7H7ClN2O2

Molecular Weight: 186.59 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Nitroethenyl)pyridine hydrochloride - 91673-71-1

Specification

CAS No. 91673-71-1
Molecular Formula C7H7ClN2O2
Molecular Weight 186.59 g/mol
IUPAC Name 2-[(E)-2-nitroethenyl]pyridine;hydrochloride
Standard InChI InChI=1S/C7H6N2O2.ClH/c10-9(11)6-4-7-3-1-2-5-8-7;/h1-6H;1H/b6-4+;
Standard InChI Key BIYSHWKDPICFRR-CVDVRWGVSA-N
Isomeric SMILES C1=CC=NC(=C1)/C=C/[N+](=O)[O-].Cl
SMILES C1=CC=NC(=C1)C=C[N+](=O)[O-].Cl
Canonical SMILES C1=CC=NC(=C1)C=C[N+](=O)[O-].Cl

Introduction

2-(2-Nitroethenyl)pyridine hydrochloride is a chemical compound with a unique structure, featuring a pyridine ring substituted with a nitroethenyl group. Its molecular formula is C7H7ClN2O2, and it has a molecular weight of approximately 186.59 g/mol . This compound is of interest in various chemical syntheses and biological studies due to its reactivity and potential bioactivity.

Synthesis and Reactions

The synthesis of 2-(2-Nitroethenyl)pyridine hydrochloride can be achieved through several methods, often involving the reaction of pyridine derivatives with nitroalkenes. These reactions typically require specific conditions to ensure the formation of the desired product.

Synthesis Methods:

  • Nitroalkene Addition: Pyridine derivatives can react with nitroalkenes in the presence of catalysts to form the nitroethenyl-substituted pyridine.

  • Electrophilic Substitution: Pyridine rings can undergo electrophilic substitution reactions to introduce the nitroethenyl group.

Biological Activities and Applications

Research indicates that 2-(2-Nitroethenyl)pyridine hydrochloride exhibits notable biological activities, including potential interactions with various biological targets. Its reactivity and bioactivity make it valuable in synthetic chemistry and biological applications.

Biological ActivityDescription
BioactivityPotential interactions with biological targets
ReactivityUseful in synthetic chemistry for forming complex molecules

Similar Compounds

Several compounds share structural similarities with 2-(2-Nitroethenyl)pyridine hydrochloride, each possessing unique properties:

CompoundStructure TypeNotable Features
3-(2-Nitroethenyl)pyridineNitro-substitutedExhibits similar reactivity and bioactivity
2-AminopyridineAmino-substitutedKnown for diverse transformations and applications
4-NitropyridineNitro-substitutedCommonly used in synthetic chemistry

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator